3-Butoxy-4-methylbenzoic acid
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Overview
Description
3-Butoxy-4-methylbenzoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted by a butoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-4-methylbenzoic acid typically involves the alkylation of 4-methylbenzoic acid with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO) and sulfuric acid (HSO).
Major Products:
Oxidation: Formation of 3-butoxy-4-methylbenzaldehyde or this compound.
Reduction: Formation of 3-butoxy-4-methylbenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
3-Butoxy-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-butoxy-4-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-Butoxybenzoic acid
- 3-Methylbenzoic acid
- 4-Methylbenzoic acid
Comparison: 3-Butoxy-4-methylbenzoic acid is unique due to the presence of both butoxy and methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity, compared to its analogs. The presence of the butoxy group can enhance its solubility in organic solvents, making it more versatile in various chemical processes.
Properties
IUPAC Name |
3-butoxy-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-7-15-11-8-10(12(13)14)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAFOURKDYFSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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